molecular formula C8H12N2O3 B13478483 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13478483
M. Wt: 184.19 g/mol
InChI Key: CYLITTGFHLJIRB-UHFFFAOYSA-N
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Description

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for esters and amides, which can enhance the pharmacokinetic properties of potential drug candidates . The structure is substituted at the 3-position with a carboxylic acid group, offering a versatile handle for further synthetic modification through amide bond formation or other coupling reactions, and at the 5-position with a pentan-3-yl chain, which can influence the compound's lipophilicity and biomolecular interactions. Researchers value 1,2,4-oxadiazole derivatives for their wide spectrum of investigated biological activities. Scientific literature indicates that compounds containing this heterocycle have been explored as potential anti-cancer agents , antimicrobials , anti-inflammatory agents , and for the treatment of neurodegenerative diseases . The 1,2,4-oxadiazole ring is often synthesized from amidoxime and carboxylic acid precursors . This product is intended for use in the synthesis of more complex molecules, such as hybrid compounds designed to interact with multiple biological targets, and for screening in biological assays to identify new lead compounds . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-pentan-3-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-3-5(4-2)7-9-6(8(11)12)10-13-7/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

CYLITTGFHLJIRB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC(=NO1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Esters

A widely reported method involves the reaction of amidoximes with carboxylic acid esters under basic conditions to form 1,2,4-oxadiazoles. Specifically, 3-aryl-5-pentyl-1,2,4-oxadiazoles can be synthesized by reacting appropriate arylamidoximes with ethyl hexanoate (ethyl ester of hexanoic acid) in the presence of potassium carbonate as a base.

Key Reaction Conditions:

  • Reagents: Ethyl hexanoate, arylamidoximes, potassium carbonate.
  • Solvent: Solvent-free conditions or minimal solvent use.
  • Heating: Microwave irradiation for approximately 8 minutes at 650 W.
  • Purification: Silica gel chromatography using hexanes/ethyl acetate (9:1).

Mechanistic Insights:

  • The base deprotonates the amidoxime oxygen, forming an anion that attacks the carbonyl carbon of the ester.
  • This forms a tetrahedral intermediate, which loses ethanol to form an acylamidoxime intermediate.
  • Intramolecular cyclization and dehydration yield the 1,2,4-oxadiazole ring.

Representative Data Table:

Compound Starting Amidoxime Yield (%) Physical State Key IR Absorptions (cm⁻¹)
5-Pentyl-3-phenyl-1,2,4-oxadiazole Phenylamidoxime 80 Colorless oil 3068 (C-H), 1634 (C=N), 1446 (C-O)

This method is advantageous due to its simplicity, short reaction time, and good yields. It has been demonstrated to be effective for a series of 3-aryl-5-pentyl-1,2,4-oxadiazoles.

Alternative Synthetic Approaches

Amination and Cyclization from Nitrile Precursors

Another approach involves the reaction of amino acids with fluorobenzonitriles under basic conditions in a mixed solvent system (dimethyl sulfoxide and water). The reaction is heated to approximately 105 °C for 16–20 hours, followed by acidification to precipitate the product.

Process Highlights:

  • Amino acid and fluorobenzonitrile equimolar amounts.
  • Potassium carbonate as base.
  • DMSO-water solvent mixture.
  • Product isolation by acid precipitation and filtration.
  • Typical amination step yield: ~80%.

This method is part of a broader synthetic route to 1,2,4-oxadiazol-3-yl derivatives of carboxylic acids, useful for complex substituted oxadiazoles.

Modern One-Pot and Microwave-Assisted Syntheses

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation accelerates the reaction between carboxylic acid esters and amidoximes, reducing reaction times from hours to minutes and improving yields.

  • Reaction time: 8 minutes at 650 W.
  • No solvent or minimal solvent.
  • Potassium carbonate as base.

This method is environmentally friendly and efficient, suitable for rapid synthesis of 1,2,4-oxadiazole derivatives including 5-(pentan-3-yl) substituted compounds.

One-Pot Synthesis-Functionalization Strategies

Although primarily reported for 1,3,4-oxadiazoles, one-pot strategies starting from carboxylic acids and involving in situ formation of hydrazides or amidoximes followed by cyclization have been developed. These methods use copper catalysis and bases such as cesium carbonate in solvents like 1,4-dioxane, with heating at moderate temperatures (80–120 °C).

While these protocols focus on 1,3,4-oxadiazoles, the principles can be adapted for 1,2,4-oxadiazoles by selecting appropriate precursors and reaction conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Reaction Time Yield (%) Advantages Limitations
Amidoxime + Carboxylic Ester (Microwave) Ethyl hexanoate + arylamidoxime + K2CO3 Microwave, solvent-free, 650 W 8 min ~80 Fast, solvent-free, good yield Requires amidoxime synthesis
Amino Acid + Fluorobenzonitrile Amino acid + fluorobenzonitrile + K2CO3 DMSO-water, 105 °C 16-20 h ~80 Suitable for complex derivatives Long reaction time
One-Pot Cyclization (Adapted) Carboxylic acid + amidoxime/hydrazide precursors + Cu catalyst 1,4-dioxane, 80-120 °C 3-17 h 70-85 (for related oxadiazoles) Streamlined, gram-scale possible Mostly for 1,3,4-oxadiazoles

Summary and Expert Notes

  • The most established and efficient method for preparing 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves the cyclization of amidoximes with ethyl hexanoate under basic, microwave-assisted conditions, yielding the target compound in high purity and good yield.
  • The reaction mechanism proceeds via nucleophilic attack of the amidoxime anion on the ester carbonyl, followed by intramolecular cyclization and dehydration.
  • Alternative methods using amino acids and nitriles provide access to more complex derivatives but require longer reaction times.
  • One-pot and catalytic methods, while more common for 1,3,4-oxadiazoles, offer promising avenues for future development in 1,2,4-oxadiazole synthesis.
  • Characterization is typically performed using IR, $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, and elemental analysis to confirm the structure.

Chemical Reactions Analysis

Types of Reactions

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid include:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications References
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl (aryl) 235.1 Synthesized via ester hydrolysis; used in SAR studies
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-Chlorophenyl (aryl) 252.66 High purity (95+%); lab-scale applications
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Bromophenyl (aryl) 269.05 Bromine enhances electronic effects; used in cross-coupling reactions
5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Bicycloheptane (bulky alkyl) 208.21 Rigid structure; niche refinement applications
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethylfuran (heteroaromatic) ~208.17 (calculated) Furan moiety may enhance π-π interactions

Key Observations :

  • Aryl vs. In contrast, alkyl chains like pentan-3-yl improve lipophilicity (higher logP), favoring membrane penetration .
  • Bulkiness : The bicycloheptane substituent introduces steric hindrance, which may limit binding to certain targets but improve metabolic stability .
  • Heteroaromatic Groups : The 2-ethylfuran substituent combines lipophilicity with mild polarity, balancing solubility and activity .
Physicochemical Properties
  • Lipophilicity : The pentan-3-yl group (branched C5 alkyl) likely confers moderate lipophilicity, intermediate between smaller alkyl chains (e.g., methyl) and aromatic groups. For comparison:
    • 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (MW 129.12) has lower logP due to its short chain .
    • 5-(3-Bromophenyl)- analog (MW 269.05) has higher molecular weight and polarity from the bromine atom .
  • Solubility : Carboxylic acid groups generally enhance aqueous solubility, but bulky alkyl chains like pentan-3-yl may reduce it compared to polar aryl derivatives (e.g., 2-ethoxyphenyl) .

Biological Activity

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1340410-93-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is C9H13N3O3C_9H_{13}N_3O_3 with a molecular weight of approximately 184.20 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For example, derivatives similar to 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid have shown promising results in inhibiting the growth of various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. In one study, oxadiazole derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like piroxicam and meloxicam .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various diseases. For instance, studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets for Alzheimer's disease treatment. One derivative exhibited an IC50 value of 5.07 µM against BuChE, indicating strong potential as an anti-Alzheimer's agent .

Antioxidant Activity

The antioxidant capacity of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has also been assessed. Compounds with similar structures have demonstrated significant free radical scavenging abilities using assays like DPPH and ABTS. These findings suggest that the compound may help mitigate oxidative stress-related conditions .

The biological activities of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's ability to bind to enzyme active sites allows it to inhibit their activity effectively.
  • Reactive Oxygen Species Scavenging : The presence of functional groups in the oxadiazole structure facilitates interactions with reactive oxygen species (ROS), reducing oxidative damage.
  • Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

StudyFindingsReference
Study on anticancer activitySignificant inhibition of A549 and MCF-7 cell lines; lower IC50 compared to standard drugs
Enzyme inhibition studyIC50 of 5.07 µM for BuChE; potential for Alzheimer's treatment
Antioxidant evaluationHigh antioxidant capacity using DPPH assay

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The oxadiazole ring formation is critical. A two-step approach is typically employed:

Cyclization : React a nitrile derivative (e.g., pentan-3-yl-substituted amidoxime) with a carboxylic acid precursor under acidic or basic conditions. For example, trifluoroacetic acid (TFA) or NaOH can catalyze cyclization at 80–100°C for 6–12 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

  • Optimization : Adjust pH (6–8) and temperature to minimize side products like open-chain intermediates. Microwave-assisted synthesis may reduce reaction time .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Key Parameters :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to assess hydrolytic or oxidative degradation .
  • pKa : Determine via potentiometric titration or computational tools (e.g., MarvinSketch). The carboxylic acid group typically has a pKa ~2.5–3.5 .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Approach :

Analog Synthesis : Modify the pentan-3-yl chain (e.g., branching, halogenation) and compare bioactivity .

Biological Assays : Screen analogs against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR binding assays. For example, oxadiazole derivatives exhibit IC50_{50} values in the µM range for inflammatory targets .

Computational Modeling : Perform molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the oxadiazole ring) .

  • Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

  • Case Study : If Compound A (phenyl-substituted) shows antitumor activity but Compound B (pentan-3-yl-substituted) does not:

Structural Analysis : Compare steric hindrance (molecular dynamics simulations) and electronic profiles (DFT calculations). The pentan-3-yl group may reduce binding pocket accessibility .

Experimental Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays). Control for batch-to-batch compound purity variations .

Q. What are the best practices for evaluating this compound’s potential as a fluorescent probe or bioconjugation tool?

  • Conjugation Strategies :

  • Carbodiimide Coupling : Activate the carboxylic acid group with EDC/NHS for amine-containing biomolecules (e.g., proteins). Monitor conjugation efficiency via MALDI-TOF .
  • Fluorescence Tagging : Introduce dansyl or BODIPY fluorophores at the pentan-3-yl chain via Click chemistry. Validate using fluorescence lifetime imaging (FLIM) .
    • Applications : Track cellular uptake in real-time (confocal microscopy) or quantify target engagement in pull-down assays .

Comparative and Mechanistic Questions

Q. How does the substitution pattern (e.g., pentan-3-yl vs. phenyl) influence the compound’s metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Aliphatic chains (pentan-3-yl) may undergo β-oxidation faster than aromatic groups, reducing half-life (t1/2_{1/2}) .
  • Computational Prediction : Use ADMET Predictor™ to compare CYP450 isoform affinity. Polar surface area (PSA) calculations may explain differences in membrane permeability .

Q. What mechanistic insights can be gained from studying this compound’s interaction with lipid bilayers?

  • Experimental Design :

  • Liposome Binding : Use surface plasmon resonance (SPR) to measure affinity for phosphatidylcholine bilayers.
  • Membrane Fluidity : Employ Laurdan fluorescence to assess disruption of lipid packing. Oxadiazole-carboxylic acids may increase membrane rigidity due to hydrophobic interactions .

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